molecular formula C21H27NO4 B11502808 Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate

Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]-3-(4-methylphenyl)propanoate

Cat. No.: B11502808
M. Wt: 357.4 g/mol
InChI Key: YNPNQVYVPMMKGH-UHFFFAOYSA-N
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Description

ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps. One common method includes the esterification of 3-(4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 3-{[(3-ETHOXY-2-HYDROXYPHENYL)METHYL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-2-hydroxyphenyl)methylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C21H27NO4/c1-4-25-19-8-6-7-17(21(19)24)14-22-18(13-20(23)26-5-2)16-11-9-15(3)10-12-16/h6-12,18,22,24H,4-5,13-14H2,1-3H3

InChI Key

YNPNQVYVPMMKGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(CC(=O)OCC)C2=CC=C(C=C2)C

Origin of Product

United States

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